molecular formula C20H17F3N4O2 B2609574 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 1396709-27-5

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2609574
CAS No.: 1396709-27-5
M. Wt: 402.377
InChI Key: GTYFUBKYBQIJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The pyrazolo[1,5-a]pyridine core is a fused bicyclic system that has gained significant attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves multi-step reactions. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2/c21-20(22,23)16-6-2-1-5-14(16)18(28)25-9-11-26(12-10-25)19(29)15-13-24-27-8-4-3-7-17(15)27/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYFUBKYBQIJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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